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molecular formula C11H15NO B8741035 Benzamide, 4-ethyl-N,N-dimethyl-

Benzamide, 4-ethyl-N,N-dimethyl-

Cat. No. B8741035
M. Wt: 177.24 g/mol
InChI Key: CXAPQNRCIDEHAG-UHFFFAOYSA-N
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Patent
US05523325

Procedure details

In 50 g of water is dissolved 36.0 g (442 mmole) of dimethylamine hydrochloride. 50 g of ice and 36 g (450 mmole) of 50% sodium hydroxide solution are added. While maintaining the internal temperature below 10° C, 35 g (208 mmole) of 4-ethylbenzoyl chloride is added. The mixture is stirred 20 minutes, extracted with ethyl ether, dried over anhydrous magnesium sulfate and concentrated in vacuo to yield 36.2 g of N,N-dimethyl-4-ethylbenzamide.
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
50 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH3:4].[OH-].[Na+].[CH2:7]([C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1)[CH3:8]>O>[CH3:2][N:3]([CH3:4])[C:13](=[O:14])[C:12]1[CH:16]=[CH:17][C:9]([CH2:7][CH3:8])=[CH:10][CH:11]=1 |f:0.1,2.3|

Inputs

Step One
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(C(C1=CC=C(C=C1)CC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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